molecular formula C12H17NO4 B6328627 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester CAS No. 100371-18-4

4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester

Cat. No.: B6328627
CAS No.: 100371-18-4
M. Wt: 239.27 g/mol
InChI Key: NAXVDXXAUDXAPC-UHFFFAOYSA-N
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Description

This compound, also known as ethyl 4-hydroxy-6-methyl-2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylate, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a series of related compounds were synthesized and evaluated for their antimicrobial and anticancer potential . Another study suggested a multicomponent reaction for the synthesis of a similar compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO4. It has a molecular weight of 239.27 g/mol. The InChI code is 1S/C12H17NO4/c1-5-17-12(16)9-10(14)8(6(2)3)7(4)13-11(9)15/h6H,5H2,1-4H3,(H2,13,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known to be used in the synthesis of analogs of Lucanthone .


Physical and Chemical Properties Analysis

This compound is an off-white solid. It has a purity of 96%. It has a XLogP3-AA value of 1.6, indicating its lipophilicity. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Biotechnological Applications of Esters

Esters, including those derived from lactic acid, are pivotal in green chemistry and biotechnology. They serve as feedstocks for synthesizing biodegradable polymers and various chemicals like pyruvic acid, acrylic acid, and lactate esters through both chemical and biotechnological routes. These developments underscore the role of esters in producing environmentally friendly materials and chemicals, highlighting the transition from traditional chemical processes to more sustainable biotechnological methods (Gao, Ma, & Xu, 2011).

Analytical and Environmental Insights

The structural characterization of humic substances, including esters, through thermochemolysis with tetramethylammonium hydroxide (TMAH), offers new perspectives on the chemical analysis of complex environmental samples. This technique reveals the presence of various esters, enhancing our understanding of natural organic matter's composition and its environmental implications (Río & Hatcher, 2013).

Esters in Aquatic Environments

Research on parabens, a class of esters, in aquatic environments, provides insights into the fate, behavior, and ecological impact of these compounds. Despite their biodegradability, parabens persist in surface waters and sediments, reflecting continuous environmental inputs and raising questions about their long-term effects on aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications in Material Science

Esters play a crucial role in developing new materials, such as biopolymer ethers and esters derived from xylan. These materials exhibit specific properties tailored through chemical modification, indicating esters' potential in creating innovative, sustainable materials for various applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Antioxidant Activities of Esters

The antioxidant properties of esters, particularly hydroxycinnamates, have been extensively studied. These compounds exhibit significant biological activities, including scavenging reactive oxygen species and acting as chain-breaking antioxidants. Their structure-activity relationships provide valuable insights into designing potent antioxidant molecules for therapeutic applications (Shahidi & Chandrasekara, 2010).

Future Directions

The future directions for this compound could involve further exploration of its antitumor and bactericidal properties, as well as its potential applications in other areas of medicine and biology .

Properties

IUPAC Name

ethyl 4-hydroxy-6-methyl-2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-17-12(16)9-10(14)8(6(2)3)7(4)13-11(9)15/h6H,5H2,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVDXXAUDXAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(NC1=O)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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